2-Chloro-1-(oxazol-5-yl)ethan-1-one
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Overview
Description
“2-Chloro-1-(oxazol-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 1211536-43-4 . It has a molecular weight of 145.54 . The compound is a light yellow solid .
Molecular Structure Analysis
The compound has a linear formula of C5H4ClNO2 . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Scientific Research Applications
Synthesis and Physicochemical Studies
2-Chloro-1-(oxazol-5-yl)ethan-1-one has been explored in the synthesis of various chemical compounds. For instance, symmetrical and asymmetrical 1,2-bisazolylethanes have been synthesized using similar chloro-alkane compounds, where their physicochemical properties like NMR characteristics were studied (Torres et al., 1988).
Organic Chemistry and Heterocyclic Synthesis
This compound plays a role in the synthesis of heterocyclic compounds. For example, various triazole and oxazole derivatives have been synthesized, which are significant in organic chemistry for their potential applications in pharmaceuticals and agrochemicals (Abdel-Wahab et al., 2023); (Ji et al., 2017).
Materials Chemistry
In the realm of materials chemistry, such compounds are involved in creating polymers and novel materials. The research includes studying reactions with metallic sodium or acetylide to produce monomers for polyamide resins (Matveev & Politun, 1967).
Medicinal Chemistry
In medicinal chemistry, the derivatives of this compound are used in synthesizing compounds with potential therapeutic applications. These include studies on triazole derivatives for their cytotoxicity and potential as antiviral agents (Ahmed et al., 2016); (Rashdan et al., 2021).
Environmental Applications
This compound is also relevant in environmental chemistry, such as in the development of environmentally benign oxidation systems. For instance, its derivatives have been used in alcohol oxidation systems that are recyclable and environmentally friendly (Li & Zhang, 2009).
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This suggests that “2-Chloro-1-(oxazol-5-yl)ethan-1-one” and other oxazole derivatives may have potential for future research and development in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-1-(1,3-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKZMIHGISQWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421314-19-3 |
Source
|
Record name | 2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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